molecular formula C18H16N4O3 B2828602 1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 19839-16-8

1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2828602
CAS No.: 19839-16-8
M. Wt: 336.351
InChI Key: WXUQQDYNPLCAFD-UHFFFAOYSA-N
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Description

1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a dihydropyrrolo[3,4-d][1,2,3]triazole core. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is not available, general safety measures for handling triazoles include wearing protective gloves, clothing, eye protection, and face protection . If inhaled or contacted with skin, it is advised to remove to fresh air and wash with plenty of soap and water .

Future Directions

The future directions for the study of “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” and other triazoles include the development of new synthetic methodologies and the exploration of their biological activities . The number of the synthesis designs of 1,2,3-triazoles is increasing day by day owing to their broad application areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-14-9-7-13(8-10-14)22-17(23)15-16(18(22)24)21(20-19-15)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUQQDYNPLCAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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